Riociguat Impurity I is a chemical compound related to Riociguat, a medication used primarily for treating pulmonary hypertension. Riociguat functions as a soluble guanylate cyclase stimulator, enhancing the effects of nitric oxide and thus improving vasodilation. The impurity is classified under pharmaceutical impurities that may arise during the synthesis of Riociguat, which is important for quality control in drug manufacturing.
Riociguat Impurity I can be derived from various chemical synthesis processes involved in the production of Riociguat. It has been identified and cataloged in multiple chemical databases and pharmaceutical references, indicating its significance in the pharmaceutical industry . The compound has a specific molecular formula of C21H21FN8O2 and a molecular weight of 436.5 g/mol .
The synthesis of Riociguat Impurity I typically involves several steps that mirror the synthesis of Riociguat itself. The primary method includes:
The technical aspects include controlling reaction conditions such as temperature and solvent choice to optimize yield and minimize undesired by-products. The total recovery rates are reported to be high, making this method suitable for industrial applications .
The molecular structure of Riociguat Impurity I features a complex arrangement typical of pharmaceutical compounds, including a pyrazolo-pyridine core. The structure can be represented by its molecular formula:
The structural data can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the identity and purity of the compound .
Riociguat Impurity I can undergo several chemical transformations, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Understanding these reactions is essential for predicting behavior during drug metabolism .
The mechanism of action for Riociguat Impurity I is closely related to that of Riociguat itself. It acts primarily by enhancing the sensitivity of soluble guanylate cyclase to nitric oxide, leading to increased levels of cyclic guanosine monophosphate (cGMP) within cells. This process results in vasodilation and improved blood flow .
Studies indicate that this mechanism is vital for its therapeutic effects in treating conditions like pulmonary hypertension, where improved blood flow can alleviate symptoms associated with high blood pressure in pulmonary arteries .
While specific physical properties such as melting point or boiling point are not extensively documented for Riociguat Impurity I, general observations about similar compounds suggest it may exhibit typical characteristics such as solid-state at room temperature.
Riociguat Impurity I serves primarily as an analytical reference standard in pharmaceutical research and development. It is crucial for:
Understanding impurities like Riociguat Impurity I is essential for ensuring drug safety, efficacy, and regulatory compliance in pharmaceutical manufacturing processes.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: